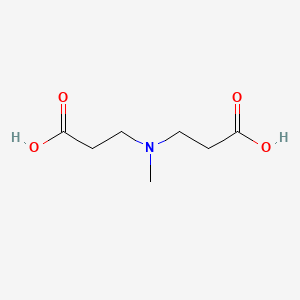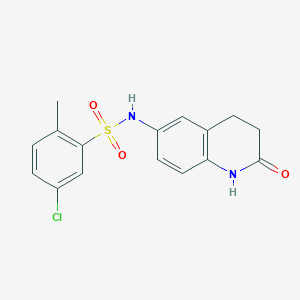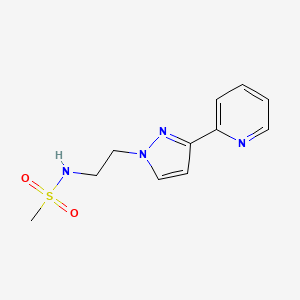
N-(2-carboxyethyl)-N-methyl-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carboxyethyl)-N-methyl-beta-alanine (CEMBA) is an amino acid derivative that is naturally found in several species of plants and animals. CEMBA has been studied for its potential in various scientific research applications, including its biochemical and physiological effects, synthesis methods, and mechanism of action.
Applications De Recherche Scientifique
- β-alanine contains an amino group and several hydroxyl groups, which can react with free radicals, exhibiting scavenging ability . Its antioxidant properties make it relevant for research in oxidative stress, aging, and related health conditions.
- β-alanine acts as a chelating agent and forms complexes with various heavy metal ions, including Zn(II), Cd(II), Pb(II), and Ni(II) . This property is valuable in environmental remediation, metal extraction, and analytical chemistry.
- Researchers have explored hydrogels based on N-(2-carboxyethyl)-chitosan (a derivative of chitosan) in the presence of vanillin . These hydrogels exhibit good mechanical properties and low cytotoxicity, making them suitable for drug delivery and tissue engineering.
- β-alanine derivatives have been used in the green synthesis of metallic nanoparticles . These nanoparticles find applications in catalysis, drug delivery, and imaging.
- Chitosan derivatives, including N-(2-carboxyethyl)-chitosan, serve as supports for biocatalysts . These materials enhance enzyme stability and activity, enabling applications in biotechnology and bioprocessing.
- Leveraging the technological properties of chitosan, researchers have developed various drug delivery systems . These include nanoparticles, microparticles, and hydrogels for controlled release and targeted therapy.
Antioxidant Properties
Metal Complexation
Biodegradable Hydrogels
Green Synthesis of Nanoparticles
Biocatalyst Support
Drug Delivery Systems
Mécanisme D'action
Mode of Action
It is known that the compound is a derivative of glycine , which suggests that it may interact with its targets in a similar manner to glycine
Biochemical Pathways
It is possible that the compound may influence pathways related to glycine metabolism, given its structural similarity to glycine . The downstream effects of these potential interactions remain to be determined.
Propriétés
IUPAC Name |
3-[2-carboxyethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(4-2-6(9)10)5-3-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKIOGNAKWLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carboxyethyl)-N-methyl-beta-alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)
![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone](/img/structure/B2500641.png)

![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)
![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)




